molecular formula C20H22N2O4 B5147451 methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

Cat. No.: B5147451
M. Wt: 354.4 g/mol
InChI Key: JOHQZACENGYWCC-UHFFFAOYSA-N
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Description

Methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate involves the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation and provides relief from pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and various diseases such as cancer and cardiovascular disease. Additionally, it has been shown to reduce the levels of various inflammatory mediators such as interleukins and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate has various advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of various enzymes involved in inflammation and cancer. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the study of Methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate. One of the main directions is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, there is a need for further studies to determine the optimal dosage and administration of the compound in various disease models. Furthermore, there is a need for studies to determine the potential side effects and toxicity of the compound in vivo. Overall, the study of this compound has significant potential for the development of new therapeutic agents for various diseases.

Synthesis Methods

Methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate is synthesized using a specific method that involves the reaction of 2-hydroxy-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propionic acid with methyl 2-bromo-4'-fluorobenzoate. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Properties

IUPAC Name

methyl 2-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-8-17-18(9-14(13)2)22(12-21-17)10-15(23)11-26-19-7-5-4-6-16(19)20(24)25-3/h4-9,12,15,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHQZACENGYWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC=C3C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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